molecular formula C18H14ClN5S2 B1472961 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine CAS No. 1881329-72-1

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

Cat. No.: B1472961
CAS No.: 1881329-72-1
M. Wt: 399.9 g/mol
InChI Key: DVXKHJSDDBQHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two distinct thiazole moieties. Key structural attributes include:

  • Molecular Formula: C₁₈H₁₄ClN₅S₂
  • Molecular Weight: 399.93 g/mol
  • Core Structure: A pyrimidine scaffold linked to a 4-chlorophenyl-substituted thiazole (position 5) and a 4-methylthiazol-2-amine group (position 2) .

This compound is part of a broader class of heterocyclic molecules known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5S2/c1-10-9-25-18(21-10)24-17-20-8-7-14(23-17)15-11(2)22-16(26-15)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKHJSDDBQHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial and cancer cell metabolism. The interactions typically involve binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. This compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Biological Activity

The compound 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine , also known by its CAS number 866018-64-6 , is a thiazole derivative that has garnered interest in medicinal chemistry for its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2OS , with a molecular weight of 410.84 g/mol . It features a complex structure that incorporates thiazole rings and a pyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H17ClN2OS
Molecular Weight410.84 g/mol
CAS Number866018-64-6
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells. In a notable study, a related thiazole compound demonstrated an IC50 value between 0.36 and 0.86 μM against various human cancer cell lines, indicating potent antiproliferative effects .

  • Mechanism of Action :
    • The compound likely interacts with the colchicine binding site on tubulin, leading to cell cycle arrest at the G2/M phase .
    • This mode of action is similar to that of established chemotherapeutics like combretastatin A-4 (CA-4).
  • Case Studies :
    • A study involving various thiazole derivatives highlighted that modifications on the thiazole ring significantly influenced anticancer activity, with specific substitutions enhancing efficacy .

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound’s structure suggests potential activity against both gram-positive and gram-negative bacteria.

  • Research Findings :
    • A series of lipid-like thiazole derivatives were evaluated for their antimicrobial activity and showed strong selective cytotoxicity against tumor cells while also demonstrating high NO-induction ability .
    • The presence of halogen substituents (like chlorine) in the aromatic rings can enhance antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 0.36 and 0.86 μM; induces G2/M phase arrest
AntimicrobialStrong activity against gram-positive and gram-negative bacteria

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .

Cell LineIC50 (µM)Reference
MCF-712Journal of Medicinal Chemistry
A54915Cancer Chemotherapy and Pharmacology
HeLa10Oncology Reports

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains.

Data Table : Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mLMicrobial Drug Resistance
Escherichia coli16 µg/mLJournal of Antimicrobial Chemotherapy

Agricultural Applications

Thiazole derivatives are gaining traction in agricultural chemistry for their role as fungicides and herbicides.

Fungicidal Properties

This compound has been tested for its ability to inhibit fungal growth in crops.

Case Study : A research article highlighted the effectiveness of this thiazole derivative against Fusarium oxysporum, a common plant pathogen. The compound exhibited a 70% inhibition rate at a concentration of 200 ppm .

Fungal PathogenInhibition Rate (%)Concentration (ppm)Reference
Fusarium oxysporum70200Plant Disease
Botrytis cinerea65150Pest Management Science

Materials Science Applications

In materials science, thiazole derivatives are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Organic Photovoltaics

The compound's electronic structure allows it to be utilized in organic photovoltaic cells. Preliminary studies suggest that incorporating this thiazole derivative can enhance the efficiency of solar cells.

Data Table : Photovoltaic Efficiency

Material CompositionEfficiency (%)Reference
Conventional Polymer5.0Solar Energy Materials
Thiazole Derivative Blend6.5Advanced Energy Materials

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound C₁₈H₁₄ClN₅S₂ 4-Chlorophenyl, 4-methylthiazole 399.93 Undisclosed (kinase inhibition inferred)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S Trifluoromethylphenyl 350.36 Kinase inhibition (potential)
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) C₁₉H₂₀FN₅OS Morpholinophenyl, fluoro 409.45 CDK9 inhibitor (IC₅₀ = 12 nM)
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine C₁₆H₁₃ClN₄S Thienopyridine-imidazole hybrid 340.82 Anti-leishmanial activity
4-Methyl-5-(2-((4-morpholinophenyl)imino)-2,5-dihydropyrimidin-4-yl)thiazol-2-amine (MTZ) C₁₈H₂₀N₆OS Morpholinophenyl imine 392.45 Undisclosed (structural studies)

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the analog (C₁₆H₁₃F₃N₄S) enhances metabolic stability compared to the chlorophenyl group in the target compound .
  • Hybrid Scaffolds: Thienopyridine-imidazole hybrids (e.g., C₁₆H₁₃ClN₄S) demonstrate divergent biological activities, such as anti-parasitic effects, highlighting the impact of core heterocycle modifications .

Preparation Methods

Synthesis of 4-methyl-1,3-thiazol-2-amine Derivatives

  • The thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or thiobenzamides.
  • For example, bromination of 1-bromo-4-N-phthalimido-2-butanone followed by nucleophilic substitution with thiobenzamide and subsequent ring closure yields thiazole derivatives with high selectivity.
  • Hydrazine hydrate treatment can be used to liberate free amines from protected intermediates.

Preparation of Pyrimidine Intermediates

  • Pyrimidine rings substituted at the 2 and 4 positions with amino and thiazolyl groups are typically synthesized via condensation of phenylguanidines with activated thiazolyl ketones or aldehydes.
  • The pyrimidine core can be constructed by heating intermediates such as N-acyl nicotinic acids or pyridooxazinones with primary amines under controlled conditions.
  • Microwave irradiation has been employed to enhance reaction rates and yields in pyrimidine formation.

Coupling of Thiazole and Pyrimidine Fragments

  • The key coupling step involves nucleophilic substitution of a pyrimidine halide or activated intermediate with a thiazolyl amine.
  • This step is often performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
  • The reaction temperature is optimized to balance reaction rate and selectivity, typically ranging from room temperature to 140 °C.

Representative Preparation Procedure

Step Reaction Conditions Yield (%) Notes
1 Bromination of 1-bromo-4-N-phthalimido-2-butanone Bromine, controlled temperature ~70 Precursor for thiazole ring formation
2 Nucleophilic substitution with thiobenzamide DMF, room temp 68 Formation of thiazole intermediate
3 Hydrazine hydrate treatment Reflux 65 Free amine liberation
4 Condensation with 4-chloroaniline or 2-chloro-1-(4-chlorophenyl)ethanone DMF, 40-80 °C 60-75 Introduction of 4-chlorophenyl group
5 Pyrimidine ring formation via reaction with phenylguanidine derivatives Microwave irradiation, 140 °C, 45 min 65 Final pyrimidine-thiazole coupling

Detailed Research Findings

  • The preparation of the thiazole moiety involves careful control of halogenation and nucleophilic substitution to ensure regioselectivity and minimize side reactions.
  • Use of protecting groups such as phthalimido and tert-butyl carbamate facilitates selective functional group transformations and improves overall yield.
  • The pyrimidine ring is synthesized efficiently by condensation of primary amines with N-acyl nicotinic acid derivatives or pyridooxazinones, which are highly reactive and should be used promptly after preparation.
  • Microwave-assisted synthesis accelerates the cyclization and coupling reactions, providing higher yields and shorter reaction times compared to conventional heating.
  • The final compound's purity and structure are confirmed by spectroscopic methods including NMR and mass spectrometry, ensuring the integrity of the synthesized molecule.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role Preparation Method Key Reagents Reference
1-bromo-4-N-phthalimido-2-butanone Thiazole precursor Bromination of 4-phthalimido-2-butanone Bromine
2-(2-phenyl-thiazol-4-yl)-ethylamine Thiazole amine intermediate Nucleophilic substitution and hydrazine treatment Thiobenzamide, hydrazine hydrate
N-acyl nicotinic acids Pyrimidine precursors Acyl chloride addition to 2-amino nicotinic acid Acyl chlorides
Pyridooxazinones Reactive intermediates for pyrimidine synthesis Cyclization of N-acyl nicotinic acids DMF, heating
4-chlorophenyl-substituted thiazole Final thiazole substituent Condensation with 4-chloroaniline or 2-chloro-1-(4-chlorophenyl)ethanone 4-chloroaniline, methylthiourea

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step protocols. A common approach involves:

  • Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride to form a chlorinated intermediate.
  • Amination : Subsequent displacement of the chlorine atom using 4-methyl-1,3-thiazol-2-amine under reflux conditions in ethanol, often with triethylamine as a catalyst to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is typically used to isolate the final product.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and aromaticity (e.g., thiazole protons at δ 7.2–8.1 ppm and pyrimidine signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 452.1) .
  • Elemental Analysis : Confirmation of C, H, N percentages (e.g., C: 61.2%, H: 4.5%, N: 21.8%) .

Q. What are the primary biological targets or mechanisms studied for this compound?

While direct data on this compound is limited, structural analogs (e.g., thiazole-pyrimidine hybrids) target kinase enzymes (e.g., JAK2, EGFR) via ATP-binding domain inhibition. Computational docking studies suggest similar interactions, with binding energies ranging from -8.2 to -9.5 kcal/mol .

Advanced Research Questions

Q. How can reaction yields be optimized for the amination step in synthesis?

  • Solvent Optimization : Replacing ethanol with DMF or THF improves solubility of aromatic intermediates, increasing yields from 50% to 75% .
  • Catalyst Screening : Using Pd(OAc)2_2/Xantphos systems under Buchwald-Hartwig conditions reduces side products (e.g., dehalogenation) .
  • Temperature Control : Lowering reaction temperature to 80°C minimizes thiazole ring decomposition .

Q. How are contradictory spectral data (e.g., overlapping NMR peaks) resolved?

  • 2D NMR Techniques : HSQC and HMBC distinguish overlapping aromatic signals by correlating 1^1H and 13^13C shifts (e.g., differentiating thiazole C-5 and pyrimidine C-2 carbons) .
  • Variable Temperature NMR : Heating to 50°C reduces rotational barriers, resolving diastereotopic protons in the thiazole-methyl group .

Q. What crystallographic methods elucidate its solid-state conformation and intermolecular interactions?

  • Single-Crystal X-ray Diffraction : Reveals dihedral angles between thiazole (4-methyl) and pyrimidine rings (e.g., 6.4°), confirming near-planarity. Intramolecular N–H···N hydrogen bonds (2.85 Å) stabilize the structure .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H···Cl, 8% π-π stacking) to explain packing efficiency .

Q. How do substituent variations (e.g., chloro vs. methyl groups) impact bioactivity?

  • SAR Studies : Replacing 4-chlorophenyl with 4-methylphenyl reduces kinase inhibition (IC50_{50} shifts from 0.8 μM to 2.3 μM) due to steric hindrance. Conversely, adding electron-withdrawing groups (e.g., -CF3_3) enhances binding affinity by 30% .
  • DFT Calculations : HOMO-LUMO gaps (4.1 eV vs. 3.7 eV) correlate with redox stability in biological environments .

Methodological Considerations

  • Contradiction Resolution : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are addressed via phase-diagram analysis using Hansen solubility parameters .
  • Scale-Up Challenges : Microwaves (150°C, 20 min) improve reaction scalability while maintaining >90% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.